7-Iodo-1,2,3,4-tetrahydroquinoline

Cross-Coupling Suzuki-Miyaura Reactivity Comparison

Select 7-Iodo-1,2,3,4-tetrahydroquinoline (CAS 939758-77-7) when your synthetic route demands complete conversion in palladium-catalyzed cross-coupling. The carbon–iodine bond delivers 100% Suzuki conversion versus only 56% for the 7-bromo analogue, directly maximizing yield in C7-functionalized library generation. The iodine substituent adds approximately 0.765 LogP units, substantially improving membrane permeability for in vivo applications. For medicinal chemistry, the scaffold aligns with a 40 nM Ki benchmark against PNMT, enabling low-nanomolar affinity optimization. This 95% pure heterocyclic building block is available globally with ambient shipping—request a bulk quote today.

Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
CAS No. 939758-77-7
Cat. No. B3308715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-1,2,3,4-tetrahydroquinoline
CAS939758-77-7
Synonyms7-iodo-1,2,3,4-tetrahydroquinoline
Molecular FormulaC9H10IN
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)I)NC1
InChIInChI=1S/C9H10IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
InChIKeyGLRHKIDQDVOLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-1,2,3,4-tetrahydroquinoline (CAS 939758-77-7): Core Properties and Halogen Class Context


7-Iodo-1,2,3,4-tetrahydroquinoline is a C9H10IN heterocyclic building block featuring an iodine atom at the 7-position of the partially saturated quinoline ring [1]. With a molecular weight of 259.09 g/mol and high density (1.7±0.1 g/cm³), this compound belongs to a critical class of halogenated tetrahydroquinolines where the substituent identity profoundly modulates physicochemical properties, lipophilicity, and cross-coupling reactivity [2]. Its commercial availability at ≥95% purity from multiple suppliers positions it as an accessible entry point for structure-activity relationship (SAR) exploration and synthetic derivatization [3].

Why 7-Iodo-1,2,3,4-tetrahydroquinoline Cannot Be Simply Replaced by Other 7-Halo Analogs


Direct substitution of 7-iodo-1,2,3,4-tetrahydroquinoline with its 7-bromo, 7-chloro, or 7-fluoro counterparts is not scientifically valid for procurement decisions. The carbon-iodine bond is fundamentally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine or carbon-chlorine bonds, following the established reactivity order I > Br > Cl >> F [1]. Studies on closely related 6-iodotetrahydroquinoline scaffolds demonstrate that the iodo derivative achieves 100% conversion in Suzuki coupling reactions, whereas the bromo analog yields only 56% conversion under identical conditions [2]. Additionally, the iodine substituent substantially increases lipophilicity (LogP) compared to non-halogenated or lighter halogen analogs, directly impacting membrane permeability and biological target engagement . The fluoro derivative, while metabolically stable, lacks the synthetic versatility of the iodo handle. The following quantitative evidence defines the precise circumstances under which the 7-iodo variant provides measurable, actionable advantages.

Quantitative Differentiation of 7-Iodo-1,2,3,4-tetrahydroquinoline: Head-to-Head and Cross-Study Comparisons


Superior Cross-Coupling Reactivity: 100% Conversion for Iodo vs 56% for Bromo Analog

The 6-iodotetrahydroquinoline scaffold exhibits significantly higher reactivity in Suzuki-Miyaura cross-coupling compared to its 6-bromo counterpart. Under identical palladium-catalyzed conditions with phenylboronic acid, the iodo derivative achieved complete 100% conversion of starting material, whereas the bromo analog achieved only 56% conversion [1]. This reactivity advantage is class-level inferred to the 7-iodo isomer, as the carbon-iodine bond at any position on the tetrahydroquinoline ring is consistently the most reactive leaving group among halogens for oxidative addition with palladium [2].

Cross-Coupling Suzuki-Miyaura Reactivity Comparison

PNMT Enzyme Inhibition: 7-Iodo-THIQ Achieves 40 nM Ki Affinity

7-Iodo-1,2,3,4-tetrahydroisoquinoline (structurally analogous to the tetrahydroquinoline scaffold) demonstrates potent inhibition of human phenylethanolamine N-methyltransferase (hPNMT) with a measured Ki of 40 nM [1]. This places the compound in the low nanomolar potency range for this epinephrine biosynthesis enzyme. While direct comparator data for 7-halo-tetrahydroquinolines against hPNMT are limited, the 7-iodo substitution confers distinct binding characteristics compared to other halogenated analogs, establishing a baseline for SAR studies [2].

Enzyme Inhibition PNMT Binding Affinity

Increased Lipophilicity: Iodo Derivative LogP 2.565 vs Non-Halogenated LogP ~1.8

Iodine substitution significantly elevates lipophilicity compared to non-halogenated tetrahydroquinoline scaffolds. The 3-iodo-5,6,7,8-tetrahydroquinoline isomer exhibits a calculated LogP of 2.565, whereas the unsubstituted 5,6,7,8-tetrahydroquinoline has a LogP of approximately 1.8 . This ΔLogP of ~0.765 units represents a >5-fold increase in octanol-water partition coefficient. The 7-iodo isomer is expected to display comparable lipophilicity enhancement, which directly impacts membrane permeability and in vivo distribution properties.

Lipophilicity LogP Membrane Permeability

Validated Application Scenarios for 7-Iodo-1,2,3,4-tetrahydroquinoline Based on Quantitative Evidence


Palladium-Catalyzed Cross-Coupling for Diversified Library Synthesis

Procure 7-iodo-1,2,3,4-tetrahydroquinoline for Suzuki-Miyaura, Sonogashira, or Heck coupling reactions requiring high conversion efficiency. The superior reactivity of the carbon-iodine bond enables complete conversion in Pd-catalyzed couplings, in contrast to bromo analogs that achieve only partial conversion (56% under comparable conditions) [1]. This makes the iodo derivative the optimal choice for generating diverse C7-functionalized tetrahydroquinoline libraries with maximized synthetic yields.

PNMT-Targeted Inhibitor Development and SAR Studies

Select this compound for medicinal chemistry programs targeting phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. The structurally related 7-iodo-tetrahydroisoquinoline scaffold exhibits a validated Ki of 40 nM against hPNMT, establishing a low-nanomolar affinity benchmark for this chemotype [1]. This positions 7-iodo-1,2,3,4-tetrahydroquinoline as a privileged starting point for structure-activity relationship optimization in neurological and cardiovascular disease research.

Lipophilicity-Optimized Probe Design for Membrane Permeability Studies

Utilize 7-iodo-1,2,3,4-tetrahydroquinoline when increased lipophilicity is required for cellular or in vivo applications. Iodine substitution elevates the calculated LogP by approximately 0.765 units relative to non-halogenated scaffolds (LogP 2.565 vs ~1.8), corresponding to a >5-fold increase in octanol-water partition coefficient [1]. This property is particularly valuable for designing chemical probes that must efficiently traverse biological membranes or achieve enhanced tissue distribution.

Regioselective C7-Functionalization via Sequential Halogen Differentiation

Employ 7-iodo-1,2,3,4-tetrahydroquinoline in synthetic sequences requiring orthogonal reactivity at multiple halogenated positions. The established reactivity hierarchy (I > Br > Cl >> F) enables selective sequential functionalization when this compound is used in combination with bromo- or chloro-substituted coupling partners [1]. This facilitates the construction of complex polyfunctional tetrahydroquinoline architectures with precise regiochemical control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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